molecular formula C12H22N2O2 B1391822 Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate CAS No. 1160247-99-3

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

Cat. No.: B1391822
CAS No.: 1160247-99-3
M. Wt: 226.32 g/mol
InChI Key: NVINVTWMFWHTFK-UHFFFAOYSA-N
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Description

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is an intricate organic compound that belongs to the class of heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate typically involves a multi-step process:

  • Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediates, such as hexahydropyrrolo[3,2-C]pyridine.

  • Esterification Reaction: The intermediate is then subjected to an esterification reaction with tert-butyl alcohol in the presence of acidic or basic catalysts to form the final ester product.

  • Purification: The compound is purified using methods like recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods

While laboratory synthesis focuses on small-scale production, industrial methods scale up the process using continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, typically converting the nitrogen-containing ring into more oxidized forms.

  • Reduction: It can also be reduced under specific conditions to form saturated derivatives.

  • Substitution: Commonly undergoes nucleophilic substitution reactions at the ester group, which can lead to a variety of derivative compounds.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or other oxidizing agents.

  • Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

  • Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The products vary depending on the reaction, but common derivatives include hydroxylated or reduced forms of the original compound, as well as various substituted esters.

Scientific Research Applications

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate has a range of applications across multiple scientific disciplines:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studies have investigated its potential as a biological probe due to its interesting structural properties.

  • Medicine: Research is ongoing into its potential pharmacological properties, including its use as a scaffold in drug design.

  • Industry: Employed in the manufacture of fine chemicals and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate exerts its effects largely depends on the context of its use. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary, but generally, it could affect processes like enzyme catalysis or signal transduction.

Comparison with Similar Compounds

When compared to other heterocyclic compounds containing nitrogen, tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is notable for its stability and unique steric properties due to the tert-butyl group. Similar compounds might include:

  • Pyrrolidine derivatives: Often used in organic synthesis and pharmaceuticals.

  • Pyridine esters: Widely studied for their chemical reactivity and biological activity.

This compound stands out due to its specific substitution pattern and the unique chemical properties imparted by the hexahydropyrrolo ring structure.

Properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
Reactant of Route 6
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

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